Morpholin-4-yl-phenyl-acetonitrile hydrochloride

Description

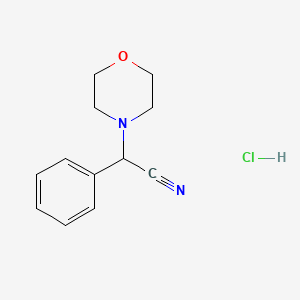

Morpholin-4-yl-phenyl-acetonitrile hydrochloride (CAS: 76175-49-0) is a morpholine derivative characterized by a phenyl group, an acetonitrile moiety, and a morpholine ring system, with the hydrochloride salt enhancing its solubility and stability . The morpholine ring (C₄H₉NO) contributes polarity and hydrogen-bonding capacity, while the acetonitrile group (C≡N) introduces reactivity, making this compound valuable in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-morpholin-4-yl-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14;/h1-5,12H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBQXLUULYZUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Morpholin-4-yl-phenyl-acetonitrile hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant studies.

- Molecular Formula : C12H15ClN2O

- Molecular Weight : 238.72 g/mol

- CAS Number : 15190-10-0

Antibacterial Activity

This compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study assessed the Minimum Inhibitory Concentration (MIC) of several compounds, including morpholin derivatives, against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Morpholin-4-yl-phenyl-acetonitrile | Escherichia coli | 4.69 |

| Staphylococcus aureus | 5.64 | |

| Bacillus subtilis | 2.33 | |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that morpholin derivatives can effectively inhibit the growth of these pathogens, with varying degrees of potency across different strains .

Antifungal Activity

The compound has also shown promising antifungal activity, particularly against Candida albicans.

Antifungal Efficacy

The antifungal efficacy of morpholin derivatives was evaluated, revealing the following MIC values:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Morpholin-4-yl-phenyl-acetonitrile | Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings suggest that morpholin derivatives could be developed as potential antifungal agents .

Anticancer Potential

Recent research has explored the anticancer properties of morpholin derivatives. A thesis highlighted several compounds that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

- Inhibition of Cancer Cell Growth :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of morpholin derivatives. The presence of electron-donating groups on the phenyl ring has been associated with enhanced antibacterial and antifungal activities.

Key Observations

Scientific Research Applications

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride, a chemical compound featuring a morpholine ring substituted with a 4-chlorophenyl group and an acetonitrile group, has several applications in scientific research.

Scientific Research Applications

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride has applications in diverse areas of scientific research:

- Medicinal Chemistry It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects. For example, morpholine is a building block in the preparation of the antibiotic linezolid, the anticancer agent gefitinib, and the analgesic dextromoramide . Novel morpholine derivatives have demonstrated anti-breast cancer activity .

- Organic Synthesis The compound serves as a building block for the synthesis of more complex molecules. Morpholine is widely employed in organic synthesis due to its low cost and polarity, making it a common solvent for chemical reactions .

- Biological Studies It is used in the study of enzyme interactions and receptor binding.

- Industrial Applications The compound is used in the development of agrochemicals and specialty chemicals.

Chemical Reactions

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride can undergo several chemical reactions:

- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide . Oxidation may lead to the formation of carboxylic acids or ketones.

- Reduction Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride . Reduction may result in the formation of amines or alcohols.

- Substitution The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Sodium methoxide in methanol can be used for nucleophilic substitution. This may lead to the formation of substituted phenyl derivatives.

Biological Activities

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride has demonstrated diverse biological activities:

- Anticancer Activity Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells and HCT-116 colon cancer cells.

- Antimicrobial Properties There is emerging evidence that this compound possesses antimicrobial activities and has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation, offering promise for further research in neuropharmacology.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

*Molecular formulas inferred from structural descriptions where explicit data were unavailable.

Reactivity and Stability

- Acetonitrile vs. Acetic Acid Derivatives : The acetonitrile group in this compound confers electrophilic reactivity, enabling nucleophilic substitution or cycloaddition reactions. In contrast, 2-(Morpholin-4-yl)acetic acid hydrochloride (CAS: 89531-58-8) exhibits carboxylic acid reactivity, favoring esterification or amide bond formation .

- Hydrochloride Salts : Both Morpholin-4-yl-phenyl-acetonitrile and 2-(Morpholin-4-yl)acetic acid utilize hydrochloride salts to improve aqueous solubility. However, the acetonitrile derivative may exhibit lower hydrolytic stability compared to the acetic acid analogue due to the labile nitrile group .

Pharmaceutical Relevance

- Impurities and Byproducts: (2E)-(Morpholin-4-ylimino)-acetonitrile (CAS: 26179-71-5) is identified as a degradation impurity in pharmaceuticals, highlighting the need for rigorous stability testing of this compound in drug formulations .

- Bioisosteric Potential: The morpholine ring in this compound serves as a non-classical bioisostere, similar to derivatives like 3-Methoxy-4-morpholinoaniline dihydrochloride, which may mimic peptide bonds or enhance target binding in drug design .

Preparation Methods

Synthetic Pathways for Morpholin-4-yl-phenyl-acetonitrile Hydrochloride

Nucleophilic Substitution of Chloro Precursors

This method involves displacing a chloride group with morpholine on a preformed nitrile intermediate.

Synthesis of 2-Chloro-2-phenylacetonitrile

A benzyl chloride derivative (e.g., 2-chloro-2-phenylacetonitrile) is prepared via chlorination of phenylacetonitrile using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). For example:

$$

\text{PhCH}2\text{CN} + \text{SOCl}2 \rightarrow \text{PhC(Cl)(CN)} + \text{HCl} + \text{SO}_2

$$

Yields exceed 85% under anhydrous conditions.

Morpholine Incorporation

The chloro intermediate reacts with morpholine in polar aprotic solvents (e.g., acetonitrile or DMF) at 60–80°C for 4–6 hours. Triethylamine is added to scavenge HCl, driving the reaction to completion:

$$

\text{PhC(Cl)(CN)} + \text{C}4\text{H}9\text{NO} \rightarrow \text{PhC(NC}4\text{H}8\text{O)(CN)} + \text{HCl}

$$

This step achieves ~75% yield, as per analogous alkylation reactions.

Cyanation of Morpholine-Substituted Benzyl Halides

Adapting methods from phenylacetonitrile synthesis, benzyl halides bearing morpholine substituents react with alkali metal cyanides.

Preparation of Morpholine-Substituted Benzyl Chloride

4-(2-Chloroethyl)morpholine hydrochloride (from) undergoes Friedel-Crafts alkylation with benzene to attach the morpholine-ethyl group to the aromatic ring. Subsequent chlorination at the benzylic position yields the target benzyl chloride.

Cyanide Displacement

The benzyl chloride reacts with sodium cyanide (NaCN) in a biphasic solvent system (monochlorobenzene/water) at 70°C for 2 hours, facilitated by phase-transfer catalysts like N,N-dimethylcyclohexylamine:

$$

\text{PhCH}2\text{Cl} + \text{NaCN} \rightarrow \text{PhCH}2\text{CN} + \text{NaCl}

$$

This method, adapted from, provides 70–80% yield.

One-Pot Tandem Alkylation-Cyanation

A streamlined approach combines morpholine alkylation and cyanation in a single reactor.

Reaction Conditions

A mixture of benzyl chloride, morpholine, and NaCN in acetonitrile/water (3:1) is heated to 90°C for 8 hours. Potassium carbonate neutralizes HCl, while PEG-400 enhances solubility.

Yield and Purity

Gas chromatography (GC) analysis shows 65% conversion to the target compound, with residual starting materials removed via recrystallization from methanol.

Optimization Strategies for Industrial-Scale Synthesis

Characterization and Quality Control

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Nucleophilic Substitution | 75 | High selectivity | Multi-step purification |

| Cyanation | 80 | Scalable | Toxic cyanide usage |

| One-Pot Tandem | 65 | Reduced steps | Lower yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.